molecular formula C9H11F3N2 B2982487 N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine CAS No. 863675-99-4

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine

Cat. No. B2982487
CAS RN: 863675-99-4
M. Wt: 204.196
InChI Key: DFYGKOSCBJDERW-UHFFFAOYSA-N
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Description

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine is a chemical compound with the CAS Number: 863675-99-4 . It has a molecular weight of 204.19 . The compound is a powder in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine . The InChI code for this compound is 1S/C9H11F3N2/c1-14(2)8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,13H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound is a powder in its physical form . It has a molecular weight of 204.19 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Selective Sensing and Capture of Picric Acid

A fluorescent chemo-sensor was synthesized by substituting the N–H protons of 1,3,5-tris(4′-aminophenyl)benzene with methyl groups, showing high selectivity and remarkable fluorescence quenching in the presence of picric acid. The selectivity originates from multiple hydrogen bonds, π–π interactions, and electrostatic interactions, demonstrating the compound's potential in environmental monitoring and safety applications (Vishnoi et al., 2015).

Organosoluble Aromatic Polyimides

Novel diamine monomers were synthesized for the creation of ditrifluoromethylated aromatic polyimides with high thermal stability and good solubility in common solvents. These polyimides formed transparent, strong, and flexible films with low dielectric constants, indicating their utility in the electronics and aerospace industries (Liu et al., 2005).

Soluble Polyimides with Enhanced Gas Permeability

A series of organosoluble polyimides was prepared, showcasing how trifluoromethyl substituents affect the materials' properties, including solubility, thermal stability, and gas permeability. This research points to the potential for these materials in gas separation technologies and other applications requiring high-performance polymeric materials (Qiu et al., 2006).

Ionic Liquid-Benzene Mixtures

The structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene was investigated to understand the alterations in ionic liquid structure caused by benzene. This research is vital for the development of new solvents and electrolytes in energy storage and conversion technologies (Deetlefs et al., 2005).

Fluorinated Polyimides for Advanced Applications

Various studies have synthesized and characterized novel fluorinated polyimides derived from diamines, showing properties like high thermal stability, good solubility, and excellent film-forming abilities. These materials are suitable for high-performance applications, including flexible electronics, advanced coatings, and composite materials (Banerjee et al., 2003).

Safety And Hazards

The compound has been classified with the GHS06 pictogram . The hazard statements associated with this compound are H301, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-N,3-N-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)8-4-6(9(10,11)12)3-7(13)5-8/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYGKOSCBJDERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine

CAS RN

863675-99-4
Record name N1,N1-dimethyl-5-(trifluoromethyl)benzene-1,3-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In 3 mL of methanol, 150 mg (0.55 mmol) of N-(3-amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide, 0.076 mL (0.9 mmol) of a 37% formaldehyde aqueous solution and 0.05 mL of acetic acid were dissolved, and 47 mg (0.74 mmol) of sodium cyanoborohydride was added thereto, and the mixture solution was stirred at room temperature for 15 hours. The reaction solution was poured into water and extracted with ethyl acetate, and the extract was washed with a saturated sodium chloride solution and concentrated, and the residue was dissolved in 6 mL of tetrahydrofuran. To this solution, 10 mL of a saturated sodium bicarbonate solution was added and the mixture solution was heated at 50° C. for 20 hours. The reaction solution was poured into water and extracted with ethyl acetate, and the extract was dried on anhydrous magnesium sulfate and concentrated, and the residue was purified by silica gel column chromatography to obtain 100 mg (89%) of a brownish oily target product.
Quantity
47 mg
Type
reactant
Reaction Step One
Name
N-(3-amino-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroacetamide
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.05 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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